molecular formula C14H18N2O B11878300 6-(Pentyloxy)quinolin-3-amine

6-(Pentyloxy)quinolin-3-amine

Cat. No.: B11878300
M. Wt: 230.31 g/mol
InChI Key: SAIKAGUFWBZKCJ-UHFFFAOYSA-N
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Description

6-(Pentyloxy)quinolin-3-amine: is a heterocyclic aromatic compound that features a quinoline core substituted with a pentyloxy group at the 6-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pentyloxy)quinolin-3-amine can be achieved through various methods. One common approach involves the Friedländer synthesis , where an aniline derivative reacts with a carbonyl compound under acidic conditions to form the quinoline core. The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by a pentyloxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-(Pentyloxy)quinolin-3-amine can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.

Major Products:

Scientific Research Applications

Chemistry: 6-(Pentyloxy)quinolin-3-amine is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antimalarial agent. Its structural similarity to other bioactive quinoline derivatives makes it a candidate for drug development .

Medicine: The compound’s potential therapeutic applications include its use as an antimalarial, antibacterial, and antifungal agent. Research is ongoing to explore its efficacy and safety in various medical applications .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 6-(Pentyloxy)quinolin-3-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes and disrupt cellular processes in pathogens. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death. Further research is needed to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyloxy group at the 6-position and amino group at the 3-position differentiate it from other quinoline derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

6-pentoxyquinolin-3-amine

InChI

InChI=1S/C14H18N2O/c1-2-3-4-7-17-13-5-6-14-11(9-13)8-12(15)10-16-14/h5-6,8-10H,2-4,7,15H2,1H3

InChI Key

SAIKAGUFWBZKCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC2=CC(=CN=C2C=C1)N

Origin of Product

United States

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